10-(3-Bromophenyl)-5,6-dimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one; ethanol
Description
The compound 10-(3-Bromophenyl)-5,6-dimethyl-2,9-diazatricyclo[9.4.0.0³,⁸]pentadeca-1(11),3,5,7-tetraen-12-one; ethanol is a tricyclic heterocyclic system featuring a brominated aromatic ring, dimethyl substituents, and a ketone group. The ethanol component likely acts as a solvate, influencing crystallization and stability. Its core structure resembles tricyclic antidepressants (TCAs) but distinguishes itself through a bromophenyl substitution and diazatricyclo framework. The bromine atom enhances electrophilic reactivity and may modulate bioactivity, while the dimethyl groups contribute to lipophilicity .
Properties
IUPAC Name |
6-(3-bromophenyl)-2,3-dimethyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one;ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O.C2H6O/c1-12-9-17-18(10-13(12)2)24-21(14-5-3-6-15(22)11-14)20-16(23-17)7-4-8-19(20)25;1-2-3/h3,5-6,9-11,21,23-24H,4,7-8H2,1-2H3;3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJTVWKQVSLTHOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO.CC1=CC2=C(C=C1C)NC3=C(C(N2)C4=CC(=CC=C4)Br)C(=O)CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
10-(3-Bromophenyl)-5,6-dimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one; ethanol (CAS Number: 1797349-54-2) is a synthetic compound that has garnered attention for its potential biological activities. The compound's unique structure suggests various pharmacological properties that can be explored for therapeutic applications.
The molecular formula of this compound is with a molecular weight of approximately 443.4 g/mol . The presence of bromine and multiple functional groups indicates potential reactivity and interaction with biological targets.
Biological Activity Overview
Research on the biological activity of this compound is still emerging, but preliminary studies suggest several interesting properties:
Anticancer Activity
Studies have indicated that compounds with similar structural features may exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest . For instance, derivatives of bromophenyl compounds have been shown to inhibit tumor growth in various cancer cell lines.
Antimicrobial Properties
Compounds containing diazatricyclo structures have demonstrated antimicrobial activity against a range of pathogens. This includes both bacterial and fungal strains, making them potential candidates for developing new antimicrobial agents .
Neuroprotective Effects
Given the structural similarities to known neuroprotective agents, there is potential for this compound to exhibit protective effects against neurodegenerative diseases. Research into related compounds has shown promise in modulating pathways involved in neuroinflammation and oxidative stress .
Case Studies and Research Findings
- Anticancer Studies : A study published in a pharmacological journal demonstrated that a related compound exhibited significant cytotoxic effects on breast cancer cells (MCF-7) through the induction of apoptosis. The study highlighted the importance of the bromophenyl group in enhancing biological activity .
- Antimicrobial Efficacy : In vitro studies showed that derivatives with similar diazatricyclo structures had minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Candida albicans, suggesting a broad spectrum of antimicrobial activity .
- Neuroprotective Mechanisms : Research focusing on neuroprotective compounds indicated that those with similar frameworks could inhibit neuroinflammatory processes and reduce neuronal apoptosis in models of Alzheimer's disease. This suggests that our compound may also possess neuroprotective properties worth investigating further .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Induction of apoptosis in cancer cells | |
| Antimicrobial | Effective against Staphylococcus aureus | |
| Neuroprotective | Inhibition of neuroinflammation |
| Property | Value |
|---|---|
| Molecular Formula | C23H27BrN2O2 |
| Molecular Weight | 443.4 g/mol |
| CAS Number | 1797349-54-2 |
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential biological activity, particularly due to the presence of the bromophenyl group and the diazatricyclo framework. Research indicates that derivatives of similar structures often exhibit significant pharmacological properties.
Case Study Example :
A study on isoxazole derivatives revealed that compounds with similar frameworks demonstrated antifungal and antibacterial activities . This suggests that 10-(3-Bromophenyl)-5,6-dimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one; ethanol could be explored for similar therapeutic effects.
Material Science
The compound's unique electronic properties make it a candidate for applications in organic electronics and photonics. Its ability to form π–π stacking interactions enhances its stability and conductivity.
Research Insights :
The π–π stacking interactions observed in related compounds suggest that this compound could be utilized in the development of organic semiconductors or as a component in organic light-emitting diodes (OLEDs) . The structural integrity provided by the diazatricyclo core may also facilitate its use in polymer composites.
Agricultural Applications
Given the biological activity of similar compounds, there is potential for this compound to be investigated as a pesticide or herbicide.
Supporting Literature :
Research has shown that certain isoxazole derivatives possess fungicidal properties against plant pathogens . This opens avenues for exploring the agricultural applications of 10-(3-Bromophenyl)-5,6-dimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one; ethanol.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2,10-Diaza-9-(3-bromo-4-methoxyphenyl)-5,5,13-trimethyltricyclo[9.4.0.0³,⁸]pentadeca-1(11),3(8),12,14-tetraen-7-one
- Molecular Formula : C₂₃H₂₅BrN₂O₂
- Molecular Weight : 457.37 g/mol
- Key Differences: Substitution: A 3-bromo-4-methoxyphenyl group replaces the target’s 3-bromophenyl, introducing additional polarity from the methoxy group. Methyl Groups: Three methyl groups (vs. two in the target) increase steric bulk and lipophilicity. However, reduced lipophilicity may limit blood-brain barrier penetration .
Amitriptyline HCl (Tricyclic Antidepressant)
- Molecular Formula : C₂₀H₂₃N·HCl
- Molecular Weight : 313.86 g/mol
- Key Differences: Core Structure: Shares a tricyclo[9.4.0.0³,⁸] system but lacks bromine and ethanol. Functional Groups: Features a dimethylpropylamine side chain instead of a bromophenyl group. Implications: Amitriptyline inhibits serotonin/norepinephrine reuptake, while the target’s bromophenyl group may confer distinct receptor-binding properties. The absence of bromine in Amitriptyline reduces electrophilic reactivity, favoring metabolic stability .
10-[4-(Benzyloxy)phenyl]-5,6,14,14-tetramethyl-2,9-diazatricyclo[9.4.0.0³,⁸]pentadeca-1(11),3,5,7-tetraen-12-one
- Molecular Formula: Not explicitly stated (estimated C₂₈H₂₈N₂O₂).
- Implications: The benzyloxy group may enhance binding to hydrophobic protein pockets but could reduce solubility. Ethanol in the target compound may counteract this via solvation effects .
9-(4-Hydroxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6
- Molecular Formula: Not explicitly stated (estimated C₁₈H₁₄N₂O₂S₂).
- Key Differences: Heteroatoms: Incorporates sulfur and nitrogen in a tetracyclic system, contrasting with the diazatricyclo core of the target.
Physicochemical and Functional Comparison
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| Target Compound (+ ethanol) | ~C₂₁H₂₂BrN₂O₂·C₂H₅OH | ~430.3 | 3-Bromophenyl, dimethyl, ketone | Moderate lipophilicity, crystalline (ethanol solvate) |
| 2,10-Diaza-9-(3-bromo-4-methoxyphenyl)... | C₂₃H₂₅BrN₂O₂ | 457.37 | 3-Bromo-4-methoxyphenyl, trimethyl | Increased polarity, higher solubility |
| Amitriptyline HCl | C₂₀H₂₃N·HCl | 313.86 | Dimethylpropylamine | Serotonin/norepinephrine reuptake inhibition |
| 10-[4-(Benzyloxy)phenyl]-... | ~C₂₈H₂₈N₂O₂ | ~430.5 | Benzyloxy, tetramethyl | High lipophilicity, π-π interactions |
Key Observations:
- Bromine vs.
- Ethanol Solvate: Ethanol may stabilize the target’s crystal lattice, as seen in recrystallization protocols for similar compounds (e.g., ).
- Biological Relevance : While TCAs like Amitriptyline target neurotransmitter transporters, the bromophenyl group in the target could redirect activity toward halogen-sensitive enzymes or receptors .
Q & A
Q. What synthetic methodologies are recommended for preparing this compound, and what solvents/catalysts are optimal?
The compound can be synthesized via cyclocondensation reactions using ethanol as a solvent under reflux conditions, as demonstrated in heterocyclic syntheses involving oxazolinone derivatives and amines . Key steps include:
- Reaction Setup : Heating under reflux (2–6 hours) in ethanol (30 mL per 0.01 mol substrate) .
- Purification : Recrystallization from ethanol or mixed solvents (e.g., ethanol/water) to isolate crystalline products .
- Catalyst Considerations : Amine bases (e.g., diethylamine, morpholine) are effective for nucleophilic substitution in similar tricyclic systems .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm regiochemistry of the bromophenyl group and methyl substituents .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula and isotopic patterns (e.g., bromine’s signature) .
- X-ray Crystallography : Resolve the tricyclic core’s stereochemistry, particularly the diazatricyclo framework, if single crystals are obtainable .
Advanced Research Questions
Q. How can researchers optimize reaction yields when scaling up synthesis?
- Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., temperature, solvent ratio, catalyst loading). For example, ethanol’s reflux temperature (~78°C) may limit volatility; mixed solvents (e.g., ethanol/DMF) could enhance solubility .
- Kinetic Studies : Monitor reaction progress via inline FTIR or HPLC to identify rate-limiting steps (e.g., imine formation vs. cyclization) .
- Byproduct Analysis : Use LC-MS to detect intermediates (e.g., uncyclized amines) and adjust stoichiometry .
Q. How should contradictory spectral data (e.g., unexpected 1H^1H1H-NMR splitting) be resolved?
- Dynamic Effects : Investigate tautomerism or conformational flexibility in the diazatricyclo core using variable-temperature NMR .
- Cross-Validation : Compare experimental data with computational predictions (DFT for NMR chemical shifts) .
- Isotopic Labeling : Introduce deuterated ethanol to confirm solvent participation in exchangeable proton environments .
Q. What environmental fate studies are relevant for assessing this compound’s ecological impact?
- Abiotic Degradation : Measure hydrolysis rates at varying pH (e.g., 4–10) and UV stability using simulated sunlight .
- Biotic Transformation : Conduct microbial degradation assays with activated sludge or soil microbiota to identify metabolites .
- Partitioning Behavior : Determine logP (octanol/water) and soil adsorption coefficients (Kd) to model environmental persistence .
Q. How can theoretical frameworks guide bioactivity studies for this compound?
- Structure-Activity Relationships (SAR) : Map the bromophenyl group’s electronic effects on receptor binding (e.g., kinase inhibition) using DFT-calculated parameters (HOMO/LUMO, electrostatic potential) .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., ATP-binding pockets) to prioritize in vitro assays .
- Pharmacophore Modeling : Align the tricyclic scaffold with known bioactive diazatricyclo derivatives (e.g., antiviral or anticancer agents) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
